NVP-BHG712

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

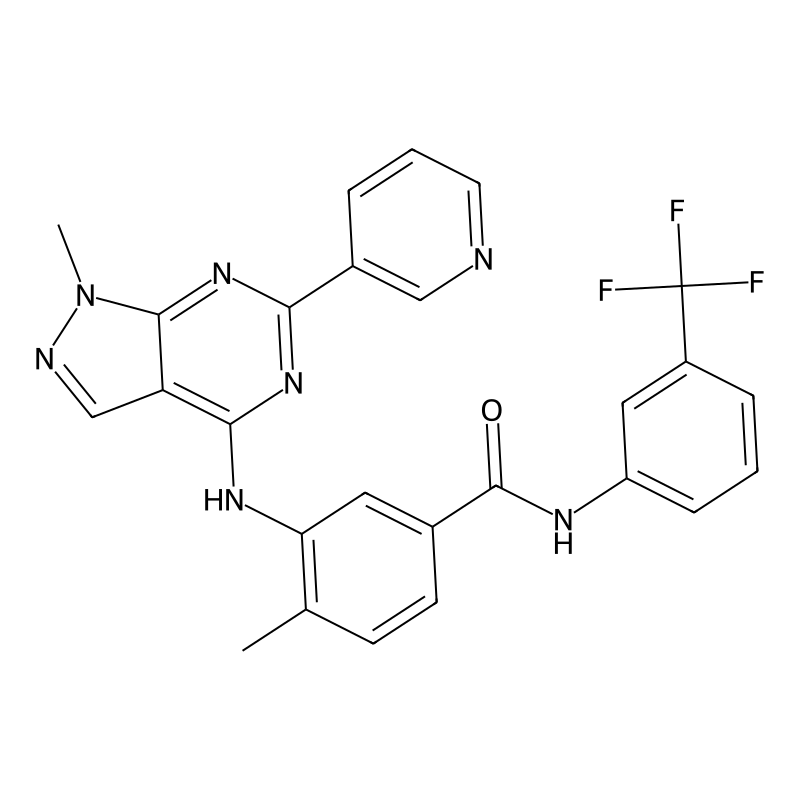

NVP-BHG712 is a selective small molecule inhibitor specifically targeting the EphB4 receptor, a member of the Ephrin receptor family. This compound is notable for its high affinity for EphB4, with an effective dose (ED50) of approximately 4.2 µM, while demonstrating significantly lower activity against other related receptors such as the vascular endothelial growth factor receptor 2 (VEGFR2) and various other kinases . The chemical structure of NVP-BHG712 can be represented as follows:

- Chemical Formula: C₁₈H₁₈N₄O₃S

- CAS Number: 940310-85-0

NVP-BHG712 has been investigated for its potential therapeutic applications in cancer treatment, particularly in inhibiting tumor growth and angiogenesis driven by vascular endothelial growth factor signaling.

NVP-BHG712 primarily functions through competitive inhibition of the EphB4 receptor. This mechanism involves binding to the active site of the kinase domain, preventing phosphorylation events that are crucial for downstream signaling pathways. The compound has been shown to inhibit VEGF-driven vessel formation in vitro, although its effect on VEGFR activity is comparatively minimal .

The inhibition of EphB4 leads to a cascade of reactions that can affect cell proliferation and migration, making it a target for therapeutic interventions in cancers where EphB4 is overexpressed.

The biological activity of NVP-BHG712 has been extensively studied. It exhibits:

- Inhibition of Tumor Growth: NVP-BHG712 has demonstrated efficacy in reducing tumor size in preclinical models by blocking EphB4-mediated signaling pathways.

- Potentiation of Drug Resistance: Research indicates that NVP-BHG712 can enhance resistance to chemotherapeutic agents such as paclitaxel by modulating the activity of various ATP-binding cassette transporters, including ABCC10, ABCB1, ABCC1, and ABCG2 .

- Selectivity: The compound shows a remarkable selectivity profile, inhibiting EphB4 more effectively than other Eph receptors (EphA2, EphB2, etc.) .

- Formation of the Core Structure: Utilizing condensation reactions to form the central heterocyclic moiety.

- Functionalization: Adding various functional groups to enhance selectivity and potency towards EphB4.

- Purification: Employing chromatographic techniques to isolate and purify the final product.

Detailed synthetic pathways are often proprietary but generally follow established organic synthesis protocols.

NVP-BHG712 has several potential applications:

- Cancer Therapy: Its primary application is as an anti-cancer agent targeting tumors that express high levels of EphB4.

- Research Tool: It serves as a valuable tool in studying Ephrin signaling pathways and their roles in tumor biology.

- Combination Therapies: Given its ability to modulate drug resistance mechanisms, NVP-BHG712 may be used in combination with other chemotherapeutic agents to enhance treatment efficacy.

Interaction studies have revealed that NVP-BHG712 not only inhibits EphB4 but also influences various signaling pathways associated with angiogenesis and tumor progression. Notably:

- Ephrin Signaling Pathways: The compound disrupts normal ephrin signaling, which is critical for cell communication in tumor microenvironments.

- Drug Transporters: Its role in modulating ATP-binding cassette transporters suggests potential interactions with other drugs used in chemotherapy .

Several compounds share structural or functional similarities with NVP-BHG712. Here are some notable examples:

| Compound Name | Target Receptor | Selectivity Profile | Unique Features |

|---|---|---|---|

| NVP-AEW541 | EphA2 | Less selective than NVP-BHG712 | Potent against both EphA2 and EphB4 |

| AZD4573 | Various kinases | Broad-spectrum kinase inhibitor | Targets multiple kinases |

| BMS-754807 | Insulin-like growth factor receptor 1 (IGF1R) | Selective for IGF1R | Inhibits both IGF1R and Eph receptors |

| EPHA3 inhibitor | EphA3 | Specific to EphA3 | Less potent against EphB4 |

NVP-BHG712 stands out due to its exceptional selectivity for the EphB4 receptor and its unique mechanism of action that influences both tumor growth and drug resistance pathways.

Primary Targets: EphB4 Receptor Kinase Inhibition

NVP-BHG712 (4-methyl-3-[[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino]-N-[3-(trifluoromethyl)phenyl]benzamide) functions as a highly selective and potent inhibitor of the EphB4 receptor tyrosine kinase [1] [2]. The compound demonstrates exceptional specificity for EphB4 with an effective dose 50 (ED50) of 25 nanomolar in cellular assays utilizing A375 melanoma cells stably transfected with human full-length EphB4 receptor [2].

The molecular mechanism underlying EphB4 inhibition involves competitive binding to the adenosine triphosphate binding site within the kinase domain [2]. NVP-BHG712 specifically targets the EphB4 forward signaling pathway by blocking receptor autophosphorylation, thereby preventing the downstream signaling cascade that normally occurs upon ephrin-B2 ligand binding [2] [3]. This inhibition is particularly significant as it allows discrimination between EphB4 forward signaling and ephrin-B2 reverse signaling, which previous methodologies could not achieve effectively [2].

Structural studies reveal that NVP-BHG712 binds to the inactive DFG-out conformation of the EphB4 kinase domain, stabilizing the receptor in a non-functional state [4]. The compound forms critical hydrogen bonds with key amino acid residues including the gatekeeper threonine, activation loop aspartate, and hinge region methionine [4]. This binding mode results in sustained inhibition of EphB4 kinase activity both in vitro and in vivo following oral administration [2] [3].

The pharmacokinetic profile of NVP-BHG712 demonstrates excellent oral bioavailability with sustained tissue exposure exceeding 8 hours at concentrations of approximately 10 micromolar in lung and liver tissues following a 50 milligram per kilogram oral dose [2]. This extended exposure far exceeds the IC50 required for EphB4 inhibition, ensuring prolonged target engagement and biological activity [2].

Secondary Targets: EphA2, ABCC10 Transporter Modulation

Beyond its primary EphB4 target, NVP-BHG712 exhibits significant activity against EphA2 receptor with an IC50 of 3.3 nanomolar, demonstrating potent cross-reactivity within the Eph receptor family [4] [5]. The compound displays preferential binding to EphA2 over other Eph receptors, with binding affinities following the order EphB4 > EphA2 > EphB2 > EphB3 > EphA3 [2] [4].

Microscale thermophoresis studies have revealed that NVP-BHG712 binds to EphA2 with a dissociation constant (KD) of 13 nanomolar, exhibiting dual binding modes within the receptor's kinase domain [4]. Crystal structure analyses demonstrate that the compound can adopt both NVP-like and NVP-isomer-like orientations, with the heterocyclic substructure capable of rotating approximately 180 degrees around the amine axis [4]. This conformational flexibility allows the compound to form hydrogen bonds with different combinations of key residues, including the gatekeeper threonine 692, activation loop aspartate 757, and hinge region methionine 695 [4].

The ABCC10 transporter represents a crucial secondary target for NVP-BHG712, with the compound demonstrating potent modulation of efflux pump activity at concentrations as low as 0.5 micromolar [6] [7]. NVP-BHG712 significantly enhances the intracellular accumulation of paclitaxel, docetaxel, and vinblastine in cells overexpressing ABCC10, with fold increases of approximately 3, 2, and 2 respectively [6] [7]. This modulation occurs through direct inhibition of transporter function rather than alteration of protein expression levels [6] [7].

The compound's interaction with ABCC10 demonstrates substrate specificity, as NVP-BHG712 does not affect the cytotoxicity of cisplatin, which is not an ABCC10 substrate [6] [7]. This selectivity provides evidence for direct transporter inhibition rather than non-specific cytotoxic effects [6] [7]. Additionally, NVP-BHG712 shows moderate activity against other ABC transporters including ABCB1, ABCC1, and ABCG2, though with significantly lower potency compared to ABCC10 [6] [7].

Off-Target Effects on c-Raf and c-Src Kinases

NVP-BHG712 exhibits notable off-target activity against c-Raf and c-Src kinases, representing the primary limitations to its selectivity profile [2] [8]. The compound inhibits c-Raf with an IC50 of 0.395 micromolar and c-Src with an IC50 of 1.266 micromolar, indicating moderate inhibitory activity against these crucial signaling kinases [8].

The inhibition of c-Raf kinase is particularly significant given its central role in the mitogen-activated protein kinase pathway [2]. c-Raf functions as a serine/threonine kinase that phosphorylates and activates mitogen-activated protein kinase kinase 1/2, ultimately leading to extracellular signal-regulated kinase activation [2]. NVP-BHG712's inhibition of c-Raf may contribute to its anti-proliferative effects in cancer cells, though this also represents a potential source of off-target toxicity [2].

c-Src kinase inhibition by NVP-BHG712 occurs at micromolar concentrations, affecting a key non-receptor tyrosine kinase involved in cellular proliferation, differentiation, and survival [2] [8]. The compound's activity against c-Src extends to other Src family kinases, with computational predictions suggesting inhibition of Lyn, Hck, Lck, and Yes kinases [9]. This broad Src family inhibition pattern indicates that NVP-BHG712 may have additional anti-cancer properties beyond its primary Eph receptor targeting [9].

The compound also demonstrates inhibitory activity against c-Abl kinase with an IC50 of 1.667 micromolar, further expanding its off-target profile [8]. c-Abl functions as a non-receptor tyrosine kinase involved in DNA damage response and apoptosis regulation [8]. While this off-target activity may contribute to the compound's anti-cancer efficacy, it also raises concerns about potential hematologic toxicity given c-Abl's role in hematopoiesis [8].

Binding Affinity Kinetics and Selectivity Profiling

Comprehensive kinase selectivity screening has revealed that NVP-BHG712 maintains excellent selectivity when tested against a panel of more than 40 biochemical kinase assays [2] [10]. The compound demonstrates remarkable discrimination between its primary targets and the broader kinase family, with only c-Raf, c-Src, and c-Abl showing significant inhibition in biochemical assays [2].

The binding kinetics of NVP-BHG712 to EphB4 demonstrate rapid association and slow dissociation, contributing to its sustained biological activity [2]. The compound's binding affinity for EphB4 (ED50 = 25 nanomolar) represents approximately 168-fold selectivity over vascular endothelial growth factor receptor 2 (VEGFR2, ED50 = 4200 nanomolar) [2]. This selectivity is crucial for minimizing anti-angiogenic effects unrelated to EphB4 inhibition [2].

Structure-activity relationship studies have identified key molecular features responsible for NVP-BHG712's selectivity profile [4]. The pyrazolo[3,4-d]pyrimidine core structure provides the primary binding scaffold, while the trifluoromethyl phenyl benzamide moiety contributes to selectivity and potency [4]. Modifications to the central heterocycle or phenyl benzamide substituents can dramatically alter binding affinity and selectivity, emphasizing the importance of these structural elements [4].

The compound's selectivity profile has been validated through multiple experimental approaches including cell-based enzyme-linked immunosorbent assays, biochemical kinase assays, and cellular autophosphorylation assays [2] [4]. These studies consistently demonstrate that NVP-BHG712 maintains its selectivity for Eph receptors while exhibiting minimal activity against most other kinase families [2] [4].

Recent computational studies utilizing deep learning approaches have predicted additional potential targets for NVP-BHG712, including discoidin domain-containing receptor 1 (DDR1) with an IC50 of 2.1 nanomolar and tropomyosin receptor kinase C [9]. These predictions suggest that the compound may have a broader target profile than initially recognized, potentially expanding its therapeutic applications while necessitating careful monitoring for off-target effects [9].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic